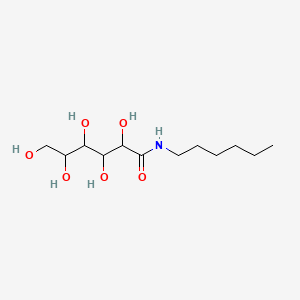![molecular formula C18H29BN2O3 B15131972 Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)
Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-diethyl-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a urea moiety substituted with diethyl groups and a phenyl ring bearing a dioxaborolane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-diethyl-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of N,N-diethylurea with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out under inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Substitution Reactions:
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Phenyl Derivatives: Products from electrophilic aromatic substitution.
Biaryl Compounds: Products from Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The compound’s boron-containing moiety can act as a catalyst in various organic reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Can be used to develop probes for studying biological processes.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
作用机制
The compound exerts its effects primarily through its boron-containing moiety, which can interact with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The urea moiety can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with dimethyl groups instead of diethyl.
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a benzamide group instead of a urea moiety.
Uniqueness
Urea, N,N-diethyl-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to the combination of its urea and boron-containing moieties.
属性
分子式 |
C18H29BN2O3 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
1,1-diethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C18H29BN2O3/c1-8-21(9-2)16(22)20-15-11-10-14(12-13(15)3)19-23-17(4,5)18(6,7)24-19/h10-12H,8-9H2,1-7H3,(H,20,22) |
InChI 键 |
YSQBRETXMKALFP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



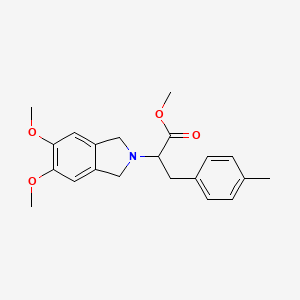

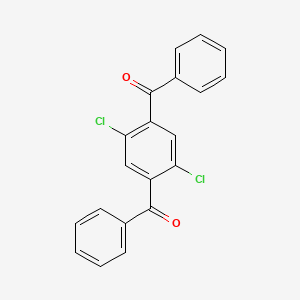
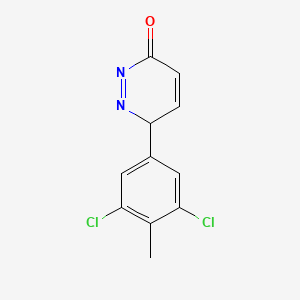



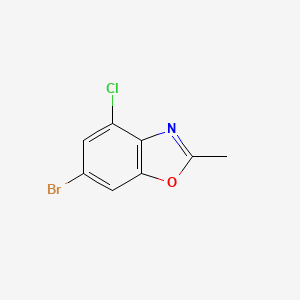
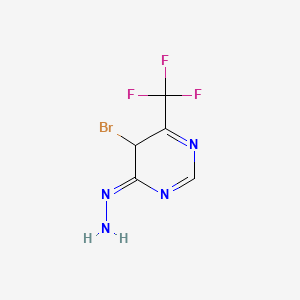
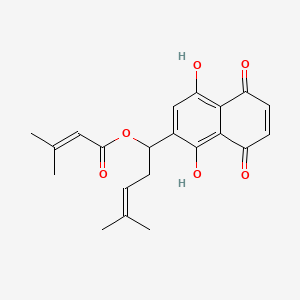

![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)
